molecular formula C21H22N6O4 B2704341 5-Methyl-2-(pyridin-4-yl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539817-52-2

5-Methyl-2-(pyridin-4-yl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2704341
CAS No.: 539817-52-2
M. Wt: 422.445
InChI Key: AIGXMPWETUJJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Methyl-2-(pyridin-4-yl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the 1,2,4-triazolo[1,5-a]pyrimidine class, a scaffold renowned for its pharmacological versatility, including kinase inhibition, antimicrobial, and anticancer activities . Its structure features a pyridin-4-yl group at position 2, a 3,4,5-trimethoxyphenyl moiety at position 7, and a carboxamide group at position 4. These substituents enhance its binding affinity to biological targets, particularly in cancer therapy, where the 3,4,5-trimethoxyphenyl group mimics tubulin-binding motifs found in combretastatin analogs . The compound is synthesized via a multi-component Biginelli-like reaction involving benzaldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides under optimized conditions (DMF, p-toluenesulfonic acid, 90°C, 16 h) .

Properties

IUPAC Name

5-methyl-2-pyridin-4-yl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O4/c1-11-16(19(22)28)17(13-9-14(29-2)18(31-4)15(10-13)30-3)27-21(24-11)25-20(26-27)12-5-7-23-8-6-12/h5-10,17H,1-4H3,(H2,22,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGXMPWETUJJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

: Gong, Y., Zhang, M. M., Hua, W., Sun, J. L., Shi, H. F., Jiang, P. G., Liao, F. H., & Lin, J. H. (2014). Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: syntheses and structures of metal(ii) complexes. Dalton Transactions, (1), 201-208. Link

Biological Activity

5-Methyl-2-(pyridin-4-yl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazolo-pyrimidine core with various substituents that may influence its biological activity. The presence of the pyridine and trimethoxyphenyl groups is particularly notable for their roles in enhancing solubility and bioactivity.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Several studies have shown that derivatives of triazolo-pyrimidines possess antimicrobial properties. The structure of this compound suggests potential effectiveness against various bacterial strains due to its ability to disrupt microbial cell functions .
  • Antioxidant Properties : The presence of trimethoxy groups is known to confer antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation, making it a candidate for further exploration in oxidative stress-related diseases .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines. This suggests that this compound could be beneficial in treating inflammatory conditions .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in microbial growth and inflammation.
  • Modulation of Signaling Pathways : The compound may interact with key signaling pathways related to inflammation and cell proliferation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

  • Synthesis and Characterization : Research has confirmed the successful synthesis of the compound using various organic reactions. Characterization techniques such as NMR and mass spectrometry have validated the structural integrity of synthesized compounds .
  • Biological Testing : In vitro assays have demonstrated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Additionally, antioxidant assays have shown significant radical scavenging activity compared to standard antioxidants like Trolox .
  • In Vivo Studies : Preliminary animal studies indicate potential therapeutic effects in models of inflammation and infection. These studies are crucial for understanding the pharmacokinetics and bioavailability of the compound.

Data Summary Table

Biological ActivityAssay TypeResultReference
AntimicrobialDisk diffusionEffective against E. coli
AntioxidantDPPH assaySignificant scavenging
Anti-inflammatoryCytokine inhibitionReduced TNF-alpha levels

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally and functionally related derivatives, focusing on substituents, synthetic methodologies, and inferred pharmacological properties.

Structural Analogues

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Synthesis Method Yield (%) Key Differences vs. Target Compound
Target Compound 2: Pyridin-4-yl; 5: Methyl; 7: 3,4,5-Trimethoxyphenyl; 6: Carboxamide C₂₆H₂₅N₇O₄ 523.53 Multi-component Biginelli-like reaction 43–66 Reference compound
5a 2: Amino; 5: Methyl; 7: 3,4,5-Trimethoxyphenyl; 6: Carboxamide (N-p-tolyl) C₂₅H₂₆N₇O₄ 500.53 Same as target compound, but with amino at position 2 43–66 Amino group at position 2 reduces steric hindrance, potentially enhancing solubility
5t 2: Amino; 5: Methyl; 7: Phenyl; 6: Carboxamide (N-3,4,5-trimethoxyphenyl) C₂₄H₂₄N₇O₃ 482.50 Similar multi-component synthesis ~50 Phenyl at position 7 instead of 3,4,5-trimethoxyphenyl; reduced hydrophobic interactions
L5 Core: 1,2,4-Triazolo[4,3-a]pyrimidine; 5: Thiophen-2-yl; 7: 1-Methyl-1H-pyrrol-2-yl C₁₅H₁₃N₅S 303.36 Condensation reaction with thiophene and pyrrole derivatives Not reported Different core (triazolo[4,3-a]pyrimidine) and lack of carboxamide; altered electronic properties
Compound 13 2: 2-Thienyl; 5: Methyl; 7: 2-Methoxyphenyl; 6: Carboxamide (N-4-methoxyphenyl) C₂₅H₂₃N₅O₃S 473.55 Multi-step cyclization Not reported Thienyl at position 2 vs. pyridinyl; methoxyphenyl groups at positions 6 and 7; lower molecular weight

Pharmacological Implications

  • 3,4,5-Trimethoxyphenyl Group : Present in the target compound and 5a , this group is critical for tubulin polymerization inhibition, a mechanism absent in 5t and Compound 13 .
  • Pyridinyl vs. Thienyl : The pyridin-4-yl group in the target compound may improve solubility and hydrogen bonding compared to the 2-thienyl group in Compound 13 .
  • Amino vs.

Q & A

Basic: What are the most effective green synthesis protocols for triazolo-pyrimidine derivatives like this compound?

Methodological Answer:
Green synthesis often employs non-toxic solvents, recyclable catalysts, and energy-efficient conditions. For triazolo-pyrimidine cores, a validated approach involves using 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst. This additive enables reactions in ethanol/water (1:1 v/v) at reflux or in its molten state (65°C), achieving yields >90% . Key advantages include:

  • Avoidance of volatile bases (e.g., piperidine) with toxicity/legal restrictions .
  • Catalyst recovery via simple filtration and reuse without activity loss .
  • Compliance with green chemistry principles by minimizing hazardous waste .

Advanced: How can reaction conditions be optimized to resolve yield discrepancies between solvent-based and molten-state TMDP methods?

Methodological Answer:
Discrepancies often arise from solvent polarity, temperature gradients, or mass transfer limitations. To optimize:

  • Design of Experiments (DoE): Use statistical models (e.g., response surface methodology) to assess variables like TMDP loading (5–15 mol%), temperature (60–80°C), and solvent ratios .
  • In-line Monitoring: Employ TLC or NMR to track intermediate formation and adjust reaction times dynamically .
  • Solvent Screening: Compare polar aprotic solvents (DMF, DMSO) with ethanol/water systems to identify ideal dielectric constants for solubility .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:
Standard protocols include:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent integration (e.g., pyridinyl protons at δ 8.5–9.0 ppm, trimethoxyphenyl OCH3_3 at δ 3.7–3.9 ppm) .
  • X-ray Crystallography: Resolve stereochemistry and confirm dihydro-pyrimidine puckering (e.g., boat conformation deviations <0.3 Å) .
  • Elemental Analysis: Validate C/H/N ratios within ±0.3% of theoretical values .

Advanced: How can computational modeling guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to predict interactions between the trimethoxyphenyl group and target proteins (e.g., tubulin binding pockets).
  • QSAR Analysis: Correlate substituent electronegativity (Hammett constants) with cytotoxicity data to prioritize synthetic targets .
  • MD Simulations: Assess stability of the 4,7-dihydro ring in physiological conditions (e.g., solvation free energy, conformational flexibility) .

Basic: What safety precautions are essential when handling intermediates with reactive groups (e.g., chloromethyl or cyano substituents)?

Methodological Answer:

  • Ventilation: Use fume hoods for volatile intermediates (e.g., ethyl cyanoacetate).
  • PPE: Wear nitrile gloves and goggles to avoid skin/eye contact with electrophilic groups .
  • Waste Management: Quench reactive byproducts (e.g., HCl from chloromethyl derivatives) with aqueous bicarbonate before disposal .

Advanced: How can mechanistic studies clarify contradictory reports on cyclocondensation pathways for triazolo-pyrimidines?

Methodological Answer:

  • Isotopic Labeling: Introduce 15N^{15}\text{N} or 13C^{13}\text{C} into starting materials (e.g., 3-amino-1,2,4-triazole) to trace bond formation via NMR .
  • Kinetic Profiling: Compare activation energies for pathways involving Michael adducts vs. [4+2] cycloadditions using DSC or in-situ IR .
  • DFT Calculations: Model transition states to identify rate-limiting steps (e.g., proton transfer vs. ring closure) .

Basic: What strategies improve solubility for in vitro assays without altering pharmacophore integrity?

Methodological Answer:

  • Co-solvent Systems: Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
  • Prodrug Design: Introduce hydrolyzable esters (e.g., allyl or ethyl carboxylates) that cleave in physiological conditions .
  • Nanoformulation: Encapsulate in PEGylated liposomes to enhance aqueous dispersion .

Advanced: How can catalyst recyclability be quantified in large-scale syntheses of this compound?

Methodological Answer:

  • Turnover Number (TON): Calculate moles of product per mole of TMDP over 5–10 cycles (target TON >50) .
  • ICP-MS Analysis: Detect metal leaching (<1 ppm) if transition-metal catalysts are used .
  • Activity Retention: Monitor yield drop per cycle; acceptable thresholds are <5% after 5 reuses .

Basic: What analytical methods resolve overlapping signals in NMR spectra caused by trimethoxyphenyl and pyridinyl groups?

Methodological Answer:

  • 2D NMR: Use HSQC to assign 13C^{13}\text{C}-1H^{1}\text{H} correlations and NOESY to identify spatial proximities .
  • Solvent Shifting: Record spectra in DMSO-d6_6 vs. CDCl3_3 to exploit solvent-induced chemical shift differences .
  • Decoupling Experiments: Suppress coupling from adjacent protons (e.g., pyridinyl H-2 and H-6) .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this scaffold?

Methodological Answer:

  • Parallel Synthesis: Prepare a library of analogs with varied substituents (e.g., halogens, alkyl chains) at positions 2 (pyridinyl) and 7 (trimethoxyphenyl) .
  • High-Throughput Screening: Test analogs against cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent hydrophobicity with IC50_{50} values .
  • Crystallographic Analysis: Resolve binding modes of analogs with target enzymes (e.g., kinase co-crystals) to inform SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.